molecular formula C18H12F2N4S B2955374 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-32-8

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2955374
CAS RN: 896009-32-8
M. Wt: 354.38
InChI Key: MWMAFAXWJRBSRZ-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are used in a wide range of applications, including as building blocks in pharmaceuticals and agrochemicals . The specific compound you mentioned seems to be a derivative of 1,2,4-triazole, with additional functional groups attached to it.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can vary widely depending on the specific compound and the conditions. For example, some 1,2,4-triazoles can undergo reactions with isothiocyanates to form 3-amino-[1,2,4]-triazolo pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the compound “3- (5- ( (2-FLUOROBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE” has a molecular weight of 300.36 .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that certain derivatives of the compound, specifically those with substitutions at the fluorobenzyl moiety, exhibit potent anticonvulsant properties. For instance, studies on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have shown significant activity against maximal electroshock-induced seizures in rats. These compounds, synthesized from phenylacetonitriles, revealed that derivatives with 2-fluorobenzyl substitutions were among the most effective, highlighting the importance of the fluorine atom in enhancing anticonvulsant activity (Kelley et al., 1995).

Antimicrobial Activity

The antimicrobial potential of triazolo[4,3-b]pyridazine derivatives has also been explored, with various studies synthesizing and evaluating the efficacy of these compounds against different bacterial strains. For example, novel triazolo[4,3-b]pyridazines have been synthesized and assessed for their anti-HAV (Hepatitis A virus) activity, showing promising results in inhibiting the virus in cell culture models (Shamroukh & Ali, 2008).

Anti-inflammatory and Analgesic Activities

Derivatives of the compound have been identified with considerable anti-inflammatory and analgesic properties. For instance, a study on 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines revealed novel compounds that exhibited significant analgesic and anti-inflammatory effects in preclinical models, with minimal gastrointestinal toxicity, thereby indicating their therapeutic potential in treating inflammatory conditions (Aytaç et al., 2009).

Antitumor Activity

The antitumor activity of triazolo[4,3-b]pyridazine derivatives has been a subject of interest in medicinal chemistry. Some newly synthesized fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have shown in vitro antitumor activity against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, and others, with certain compounds exhibiting moderate to excellent growth inhibition (Bhat et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used. For example, some 1,2,4-triazoles are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for research on 1,2,4-triazoles could include exploring their potential uses in various fields, such as medicine and agriculture, and developing new synthesis methods .

properties

IUPAC Name

6-(4-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4S/c19-14-7-5-12(6-8-14)16-9-10-17-21-22-18(24(17)23-16)25-11-13-3-1-2-4-15(13)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMAFAXWJRBSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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